molecular formula C12H15NO2 B3290280 1-(7-Ethoxy-1-benzofuran-2-yl)ethanamine CAS No. 863667-97-4

1-(7-Ethoxy-1-benzofuran-2-yl)ethanamine

Cat. No. B3290280
CAS RN: 863667-97-4
M. Wt: 205.25 g/mol
InChI Key: YXKMVRUDXGEDPW-UHFFFAOYSA-N
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Description

“1-(7-Ethoxy-1-benzofuran-2-yl)ethanamine” is a chemical compound with the molecular formula C12H15NO2 . It has a molecular weight of 205.25 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Physical and Chemical Properties The physical state of “1-(7-Ethoxy-1-benzofuran-2-yl)ethanamine” is liquid . It has a predicted boiling point of approximately 313.9°C at 760 mmHg, and a predicted density of approximately 1.1 g/mL . The predicted refractive index is n20D 1.58 .

Scientific Research Applications

Anticancer Activity

The compound has been used in the synthesis of new benzofuran-chalcone hybrids, which have shown promising anticancer activity . These hybrids were found to be very effective on both types of cancer (lung and breast) in a dose and time-dependent manner . The treatment of all cancer cell types with these hybrids resulted in a significant increase in the percentage of early and mainly late apoptotic cells, demonstrating their apoptosis-inducing effects via the Caspase 3/7 Activity .

Anti-proliferative Activity

Fluoro-substituted chalcone derivatives of the compound have been synthesized and their anti-proliferative activities were evaluated against five cancer cells lines, namely, A549, A498, HeLa, A375, and HepG2 . Most of the compounds showed moderate to high activity with IC50 values in the range of 0.029-0.729μM .

Water Solubility

The synthesized benzofuran-chalcone salts of the compound were found to be soluble in water at room temperature . This is significant as aqueous solubility is important for oral absorption and bioavailability .

Structural Analysis

The structural analysis of the synthesized compounds was characterized by elemental analysis, FT-IR and NMR spectroscopy techniques . This helps in understanding the molecular structure and properties of the compound.

Synthesis of Benzofuran Chalcone Hybrids

The compound has been used as a starting reagent for the synthesis of benzofuran chalcone hybrids . These hybrids have shown good anticancer activity, making them potential candidates for the development of new anticancer drugs .

Anti-infective Activity

Benzofuran derivatives, including those of the compound, have shown promising anti-infective activity against bacteria, viruses, and parasites . This suggests potential applications in the development of new anti-infective drugs.

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

1-(7-ethoxy-1-benzofuran-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-3-14-10-6-4-5-9-7-11(8(2)13)15-12(9)10/h4-8H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKMVRUDXGEDPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301269826
Record name 7-Ethoxy-α-methyl-2-benzofuranmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301269826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-Ethoxy-1-benzofuran-2-yl)ethanamine

CAS RN

863667-97-4
Record name 7-Ethoxy-α-methyl-2-benzofuranmethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=863667-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Ethoxy-α-methyl-2-benzofuranmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301269826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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